molecular formula C11H21N B14624982 (3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine CAS No. 57162-36-4

(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine

Cat. No.: B14624982
CAS No.: 57162-36-4
M. Wt: 167.29 g/mol
InChI Key: RSXZKHRXLITVON-UWVGGRQHSA-N
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Description

(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a hexahydro-1H-pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by hydrogenation to form the hexahydro-1H-pyrrolizine ring. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolizine derivatives. Substitution reactions can result in a variety of functionalized pyrrolizines.

Scientific Research Applications

(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one: This compound shares a similar hexahydro structure but differs in the functional groups attached.

    (3S,5R,7aS)-3-Heptyl-5-methylhexahydro-1H-pyrrolizine: Another pyrrolizine derivative with different alkyl substituents.

    (3S,5R,7aS,11aS)-5-Hexyldecahydro-1H-pyrrolo[2,1-j]quinolin-3-ylmethanol: A more complex structure with additional rings and functional groups.

Uniqueness

(3S,7aS)-3-tert-Butylhexahydro-1H-pyrrolizine is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in various synthetic applications.

Properties

CAS No.

57162-36-4

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(3S,8S)-3-tert-butyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine

InChI

InChI=1S/C11H21N/c1-11(2,3)10-7-6-9-5-4-8-12(9)10/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

RSXZKHRXLITVON-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@H]2N1CCC2

Canonical SMILES

CC(C)(C)C1CCC2N1CCC2

Origin of Product

United States

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